6-Ethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 177.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9 (10)7-11/h3-4,7,12H,2,5-6,8H2,1H3
. This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature .Scientific Research Applications
Pharmacological Properties and Toxicity
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline exhibits unique pharmacological characteristics. In a study, the toxicity and pharmacological effects of various 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides, including those with 6-ethoxy substituents, were explored. The research revealed that the length of the 2-alkyl chain influences the toxicity, with longer chains indicating higher toxicity levels. The compounds with 6-ethoxy substituents demonstrated biphasic depressor-pressor actions, predominantly exhibiting depressor effects at large doses. Additionally, the study highlighted that these compounds have effects on blood pressure, smooth muscle, and the respiratory system (Hjort et al., 1942).
Crystal Structure and Molecular Conformation
Crystallographic Studies
The crystal structure of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline was investigated to understand its molecular conformation. The study indicated a distinct conformation of the tetrahydropyridine ring, differing significantly from similar compounds. This structural analysis is crucial for comprehending the compound's interactions and behaviors in various applications (Rybakov et al., 2004).
Synthesis and Chemical Reactions
Dynamic Kinetic Resolution in Synthesis
A study presented an efficient dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in creating modulators of nuclear receptors. The process involved the use of Candida antarctica lipase B for catalyzing the dynamic kinetic hydrolysis, demonstrating the utility of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in complex organic syntheses (Forró et al., 2016).
Miscellaneous Applications and Studies
Antioxidant Applications in Animal Feed
Ethoxyquin, a derivative of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline, is commonly used as an antioxidant in animal feed to protect against lipid peroxidation. While its use is restricted in food for human consumption, it's extensively applied in feed for farmed fish, poultry, and other animals. Studies have been conducted to assess its safety, considering both its beneficial antioxidative properties and the potential harmful effects observed in animals and humans exposed to it (Blaszczyk et al., 2013).
Safety And Hazards
Future Directions
Given the biological activities of 1,2,3,4-tetrahydroisoquinolines, there is considerable interest in the scientific community towards the synthesis of its derivatives, including 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline . Future research may focus on developing new and environmentally friendly methods for the synthesis of these compounds .
properties
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBHXZLVGXOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CNCC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline |
Synthesis routes and methods
Procedure details
Citations
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